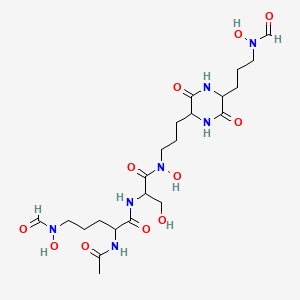
Foroxymithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foroxymithine is a siderophore, a type of small molecular weight compound that has a high affinity for iron chelation. It is produced by certain Streptomyces species, such as Streptomyces venezuelae and Streptomyces purpureus . Siderophores like this compound play a crucial role in iron acquisition, which is essential for various biological processes, including respiration and DNA synthesis .
Preparation Methods
Foroxymithine is typically isolated from the culture supernatant of Streptomyces species grown under iron-deficient conditions . The preparation involves several chromatographic procedures to purify the compound. The structure of this compound has been elucidated using techniques such as ESI-MS and NMR spectroscopy . Industrial production methods would likely involve large-scale fermentation of the producing Streptomyces strains, followed by extraction and purification processes.
Chemical Reactions Analysis
Foroxymithine undergoes various chemical reactions, primarily involving its iron-chelating properties. It can form complexes with iron ions, which is a key aspect of its function as a siderophore . The compound can also participate in reactions with other metal ions, potentially forming similar complexes. Common reagents used in these reactions include iron salts and other metal ion sources. The major products formed are typically metal-foroxymithine complexes .
Scientific Research Applications
Foroxymithine has several scientific research applications:
Mechanism of Action
Foroxymithine exerts its effects primarily through its ability to chelate iron. By binding to iron ions, it helps to reserve iron for its producer strain, thereby influencing iron availability in the surrounding environment . This mechanism is crucial for the survival and growth of the producing Streptomyces species under iron-limited conditions. Additionally, as an ACE inhibitor, this compound interferes with the renin-angiotensin system, which regulates blood pressure .
Comparison with Similar Compounds
Foroxymithine is similar to other siderophores such as coelichelin, tsukubachelins, and peucechelin . These compounds share the common feature of iron chelation but differ in their specific structures and the producing organisms. For example, coelichelin is produced by Streptomyces coelicolor, while tsukubachelins are produced by Streptomyces tsukubaensis . This compound is unique in its dual role as both a siderophore and an ACE inhibitor, which sets it apart from other siderophores .
Biological Activity
Foroxymithine is a specialized metabolite produced by certain species of Streptomyces, particularly Streptomyces venezuelae. This compound has garnered attention due to its unique biological activities, particularly in iron acquisition and antibiotic properties. This article reviews the current understanding of this compound's biological activity, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is classified as a siderophore, which are molecules that bind iron with high affinity, facilitating its uptake by bacteria. Siderophores are crucial for bacterial growth and survival in iron-limited environments, such as soil or host organisms. This compound is particularly notable for its ability to diffuse beyond the colony boundaries, unlike other siderophores like desferrioxamine that remain localized.
This compound's primary role is in iron acquisition . Research indicates that it significantly enhances the growth of Streptomyces venezuelae under conditions where iron is scarce. The production of this compound is upregulated in response to specific growth conditions, such as the presence of glycerol, which stimulates exploration and metabolic activity in these bacteria .
Table 1: Comparison of Siderophore Activities
| Siderophore | Diffusion Pattern | Growth Enhancement | Role in Antibiotic Production |
|---|---|---|---|
| This compound | Diffuses beyond colony | Significant | Yes |
| Desferrioxamine | Confined to colony area | Moderate | Limited |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Exploration Dynamics : A study showed that S. venezuelae mutants lacking this compound exhibited slower growth and reduced aerial development compared to wild-type strains. This indicates that this compound plays a critical role in the exploration phase of colony development .
- Iron Supplementation : When siderophore mutants were grown on media supplemented with iron, the growth deficiencies associated with the loss of this compound could be partially rescued at higher iron concentrations (≥50 µM). This suggests that while iron availability can mitigate some effects of this compound loss, it cannot fully compensate for its absence .
- Antibiotic Activity : this compound has been implicated in the production of antibiotics. In cultures where glycerol was used as a carbon source, both chloramphenicol and this compound were produced at elevated levels. The antibiotic activity was confirmed through bioassays against various indicator bacteria .
Implications for Microbial Ecology
The ability of this compound to diffuse extensively allows Streptomyces species to outcompete other microbes for available iron in their environment. This competitive advantage is particularly pronounced when grown alongside yeasts like Saccharomyces cerevisiae, where the absence of both siderophores resulted in a complete failure to explore and expand .
Properties
Molecular Formula |
C22H37N7O11 |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
2-acetamido-5-[formyl(hydroxy)amino]-N-[1-[3-[5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide |
InChI |
InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34) |
InChI Key |
IQMHGRIOYXVPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















